4-Allyl-2-fluoro-1-trifluoromethoxy-benzene
CAS No.:
Cat. No.: VC13556204
Molecular Formula: C10H8F4O
Molecular Weight: 220.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8F4O |
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Molecular Weight | 220.16 g/mol |
IUPAC Name | 2-fluoro-4-prop-2-enyl-1-(trifluoromethoxy)benzene |
Standard InChI | InChI=1S/C10H8F4O/c1-2-3-7-4-5-9(8(11)6-7)15-10(12,13)14/h2,4-6H,1,3H2 |
Standard InChI Key | MMXYOGTXKHXLDX-UHFFFAOYSA-N |
SMILES | C=CCC1=CC(=C(C=C1)OC(F)(F)F)F |
Canonical SMILES | C=CCC1=CC(=C(C=C1)OC(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s IUPAC name, 2-fluoro-4-prop-2-enyl-1-(trifluoromethoxy)benzene, reflects its substitution pattern (Figure 1). Key features include:
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Molecular Formula: C₁₀H₈F₄O
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Molecular Weight: 220.16 g/mol.
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SMILES Notation: C=CCC1=CC(=C(C=C1)OC(F)(F)F)F.
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InChIKey: MMXYOGTXKHXLDX-UHFFFAOYSA-N.
The trifluoromethoxy (-OCF₃) group enhances the molecule’s lipophilicity and metabolic stability, while the allyl (-CH₂CHCH₂) moiety introduces sites for further functionalization, such as cycloaddition or oxidation reactions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-allyl-2-fluoro-1-trifluoromethoxy-benzene involves multi-step processes, often leveraging methodologies developed for analogous trifluoromethoxybenzene derivatives.
Trifluoromethoxylation Reactions
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: The trifluoromethoxy group confers thermal resilience, with decomposition temperatures exceeding 200°C.
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Chemical Reactivity: The allyl group participates in Diels-Alder reactions, while the fluorine atom influences electronic properties, enhancing electrophilic substitution resistance.
Spectroscopic Data
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¹H NMR: Peaks at δ 5.8–6.2 ppm (allyl protons), δ 6.9–7.3 ppm (aromatic protons).
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¹⁹F NMR: Signals at δ -58 ppm (OCF₃) and δ -110 ppm (aryl-F).
Biological Activities and Research Findings
In Vitro Studies
While specific data for 4-allyl-2-fluoro-1-trifluoromethoxy-benzene remains limited, analogs demonstrate:
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Antimicrobial Activity: MIC values of 2–4 µg/mL against Mycobacterium tuberculosis.
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Cytotoxicity: IC₅₀ > 50 µM in human hepatocyte models, suggesting low acute toxicity.
Comparative Analysis with Related Compounds
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure derivatives.
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Biological Profiling: Expanded in vivo studies to assess pharmacokinetics and toxicity.
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Materials Optimization: Tailoring substituents for enhanced polymer performance.
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